![molecular formula C16H15ClN4O3S B2891612 7-(2-Chlorophenyl)-5-(2-hydroxyethylsulfanyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione CAS No. 872694-69-4](/img/structure/B2891612.png)
7-(2-Chlorophenyl)-5-(2-hydroxyethylsulfanyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione
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Description
7-(2-Chlorophenyl)-5-(2-hydroxyethylsulfanyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C16H15ClN4O3S and its molecular weight is 378.83. The purity is usually 95%.
BenchChem offers high-quality 7-(2-Chlorophenyl)-5-(2-hydroxyethylsulfanyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-Chlorophenyl)-5-(2-hydroxyethylsulfanyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Structures and Interactions
Pyrimidines and their derivatives are often studied for their molecular structures and interactions. For instance, the research on racemic mixtures of pyrimidines reveals insights into their crystalline structures and hydrogen bonding patterns, which are critical for understanding their chemical behavior and potential as pharmaceutical agents or materials (Low et al., 2004). These structural analyses provide a foundation for exploring more complex derivatives, including those with specific substituents like chlorophenyl or hydroxyethylsulfanyl groups.
Synthesis and Characterization
The synthesis and characterization of pyrimidine derivatives are key areas of research, aiming to develop new materials with potential applications in various fields. Techniques for regioselective amination and the exploration of biological activities through synthesized pyrimidines demonstrate the versatility and significance of these compounds (Tinh & Stadlbauer, 2008). These synthetic approaches are essential for creating derivatives with specific properties, such as the target compound, which may have unique applications based on its structural features.
Biological and Pharmacological Applications
Pyrimidine derivatives are explored for their biological and pharmacological applications, including their potential as antibacterial agents. The synthesis of novel compounds and their evaluation against bacterial strains highlight the ongoing search for new therapeutic agents (Sheikh et al., 2009). While the direct implications for the specific compound are not detailed, the research underscores the importance of pyrimidine derivatives in drug discovery and development.
Advanced Material Applications
Pyrimidine derivatives also find applications in the development of advanced materials. The study of heterocycles and their synthesis for potential use in materials science reflects the broad applicability of these compounds beyond biological systems (Barany et al., 2005). Such research paves the way for exploring the unique properties of specific derivatives, including those with chlorophenyl and hydroxyethylsulfanyl substituents, for material science applications.
properties
IUPAC Name |
7-(2-chlorophenyl)-5-(2-hydroxyethylsulfanyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O3S/c1-20-13-11(15(23)21(2)16(20)24)14(25-8-7-22)19-12(18-13)9-5-3-4-6-10(9)17/h3-6,22H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVGHYZKQHPRTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=CC=C3Cl)SCCO)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-Chlorophenyl)-5-(2-hydroxyethylsulfanyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione |
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